molecular formula C15H15N3O2 B1681204 Acetyldinaline CAS No. 112522-64-2

Acetyldinaline

Cat. No. B1681204
M. Wt: 269.3 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyldinaline, also known as CI-994 or Tacedinaline, is an investigational small molecule . It is the acetylated derivative form of the original compound Dinaline . It has shown preclinical efficacy in vitro and in vivo against solid tumor and leukemia cell lines .


Molecular Structure Analysis

The molecular structure of Acetyldinaline consists of a chemical formula C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetyldinaline include a chemical formula of C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .

Scientific Research Applications

Anticancer Potential and Mechanism of Action Acetyldinaline, known as CI-994, is an investigational anticancer drug that has been the subject of various studies due to its potential in inducing apoptosis in cancer cells. A study showed that Acetyldinaline induced apoptosis in rat peripheral blood lymphocytes, presenting concentration-dependent increases in apoptosis characterized by DNA condensation, fragmentation, and externalization of phosphatidylserine. Notably, apoptosis was observed at concentrations as low as 1 μM, suggesting a high sensitivity of the lymphocytes to the drug (Graziano et al., 2001).

Differentiation Activity Against Leukemic Cells and Normal Stem Cells The differential activity of Acetyldinaline against leukemic cells and normal stem cells was investigated in a preclinical rat model for human acute myelocytic leukemia. The study demonstrated a significant leukemic cell kill with less than a 1-log cell kill of normal pluripotent hemopoietic stem cells (CFU-S) in the femoral bone marrow. This differential activity highlights the potential for Acetyldinaline to target cancer cells while sparing normal cells, suggesting a therapeutic window for its use in leukemia treatment (el-Beltagi et al., 1993).

Immunotoxicity and Effects on Lymphoid Tissue In addition to its anticancer properties, Acetyldinaline has been studied for its effects on lymphoid tissues. Research indicated that Acetyldinaline could lead to reductions in various types of white blood cells and bone marrow lymphoid cells in rats, with observed effects being generally reversible within 7 days. These findings suggest potential immunotoxicity of Acetyldinaline, which is critical for understanding its safety profile (Graziano et al., 1999).

Modulation of Histone Acetylation Interestingly, Acetyldinaline has also been identified as a histone deacetylase (HDAC) inhibitor, modulating histone acetylation, a key process in gene expression regulation. This modulation of histone acetylation could be linked to its antitumor activity, adding another layer to its potential mechanism of action (Kraker et al., 2003).

Safety And Hazards

In preclinical studies, Acetyldinaline showed some toxicity. Treatment with single daily dose of 23.7 mg/kg or a split daily dose of 2 x 11.85 mg/kg for 2 courses, with either a 2- or 9-day interval in between, resulted in lethal toxicity in most of rats . Toxic side effects, i.e., damage to the gastro-intestinal tract and hemorrhages in the lungs, were more pronounced with full dose either in the single or the split daily dose regimen .

properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150095
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tacedinaline

CAS RN

112522-64-2
Record name Tacedinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112522-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacedinaline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacedinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylamino-N-(2'-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACEDINALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The N-(2'-nitrophenyl)-4-acetylaminobenzamide used as starting material is prepared as follows: 41.3 g (0.33 mole) oxalyl chloride are added dropwise at 0°-5° C., with the exclusion of moisture, to a solution of 60.3 g (0.83 mole) dimethylformamide in 1.5 L dry ethyl acetate. After stirring for 30 minutes at this temperature, 44.8 g (0.25 mole) 4-acetamidobenzoic acid, together with 27.7 g (0.35 mole) pyridine, are added thereto and the ice bath is removed. After stirring for 3 hours at ambient temperature, the reaction mixture is mixed with a solution of 38 g (0.28 mole) o-nitroaniline and 27.7 g (0.35 mole) pyridine in 30 mL dry ethyl acetate. After stirring for 15 hours at ambient temperature, the reaction mixture is mixed with 500 mL 1N aqueous sodium hydroxide solution, the phases are separated and the aqueous phase is shaken out three times with 150 mL amounts of ethyl acetate. The combined organic phases are washed neutral with water, dried over anhydrous sodium sulfate, and concentrated to about one-third. The precipitate obtained is filtered off with suction and purified either by recrystallization or by column chromatography. Yield 15 g (20% of theory); m.p. 205.8° C.
Name
N-(2'-nitrophenyl)-4-acetylaminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Three
Quantity
27.7 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Quantity
27.7 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The dried solid of 4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt was suspended in a solution of 1:1 EtOH:H2O (320 mL). Saturated NaHCO3 solution (100 mL) was added slowly to adjust the pH to 8. The resultant slurry was stirred for 1.5 hours. The precipitates were filtered and washed with water (2×60 mL). After drying at 40° C. in vacuo for 16 h, 4-acetamido-N-(2-aminophenyl)benzamide (21.3 g, 92% yield, 97.0% HPLC purity) was isolated as crystalline Form B (white solid).
Name
4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 0° C. solution of tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate 1.5 (3.5 g, 9.5 mmol) in dry dichloromethane (55 mL) was added trifluoroacetic acid (22 mL) dropwise. The mixture was allowed to slowly warm to 23° C. for 2 hours until the reaction was complete. The solvents were removed in vacuo. The reaction mixture was diluted with water and the pH was adjusted to ˜8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was filtered, washed with water and ether, and dried under vacuum to afford 4-acetamido-N-(2-aminophenyl)benzamide 1.6 as an off-white solid. Yield 1.6=2.4 g (96%).
Name
tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyldinaline
Reactant of Route 2
Reactant of Route 2
Acetyldinaline
Reactant of Route 3
Reactant of Route 3
Acetyldinaline
Reactant of Route 4
Reactant of Route 4
Acetyldinaline
Reactant of Route 5
Reactant of Route 5
Acetyldinaline
Reactant of Route 6
Reactant of Route 6
Acetyldinaline

Citations

For This Compound
305
Citations
HM El-Beltagi, ACM Martens, P Lelieveld, EA Haroun… - Cancer research, 1993 - AACR
… by using Acetyldinaline, making it the optimal candidate for clinical trials. Acetyldinaline … In this study the efficacy of Acetyldinaline is reported, with differ ent daily po dose schedules …
Number of citations: 70 aacrjournals.org
DA Volpe, PM LoRusso, BJ Foster… - Cancer chemotherapy …, 2004 - Springer
… were continuously exposed in vitro to acetyldinaline or dinaline in clonal assays. For the in vivo study, BDF 1 mice were dosed orally with 50 mg/kg acetyldinaline every day for 14 days. …
Number of citations: 3 link.springer.com
BJ Foster, L Jones, R Wiegand, PM LoRusso… - Investigational new …, 1997 - Springer
CI-994, a substituted benzamide derivative, is a compound that showed solid tumor selectivity for a variety of solid tumor models compared to L1210 leukemia. Due to its lack of …
Number of citations: 19 link.springer.com
MJ Graziano, GD Pilcher, KM Walsh, OB Kasalil… - Investigational new …, 1997 - Springer
CI-994 (acetyldinaline) is an orally active anticancer drug currently in Phase 1 clinical trials. To assess int preclinical toxicity, CI-994 was administered orally as suspensions to Wistar …
Number of citations: 25 link.springer.com
L Riva, SM Blaney, R Dauser, JG Nuchtern… - Clinical Cancer …, 2000 - AACR
CI-994 is a substituted benzamide derivative that has demonstrated significant antitumor activity in vitro and in vivoagainst a broad spectrum of murine and human tumor models. Its …
Number of citations: 29 aacrjournals.org
MH Seelig, MR Berger - European Journal of Cancer, 1996 - Elsevier
Dinaline [4-amino-N-(2′-aminophenyl)-benzamide, Din], pN-methyldinaline (Me-Din) and pN-acetyldinaline (Ac-Din) were evaluated for their antineoplastic efficacy in …
Number of citations: 28 www.sciencedirect.com
HM El-Beltagi, AC Martens, GM Dahab, A Hagenbeek - Leukemia, 1993 - europepmc.org
… acetyldinaline treatment determined the probability of relapse. An important finding was that acetyldinaline … The highly curative potential of acetyldinaline treatment in the BNML model …
Number of citations: 15 europepmc.org
MJ Graziano, TA Spoon, EA Cockrell… - BioMed Research …, 2001 - hindawi.com
CI-994 (acetyldinaline) is an investigational anticancer drug currently in clinical trials. In preclinical safety studies in rats and dogs, CI-994 resulted in significant toxicity to bone marrow …
Number of citations: 14 www.hindawi.com
SA Rummel, AJ Kraker, RW Steinkampf… - … journal of cancer, 1995 - Wiley Online Library
The mechanism of action of the novel anti‐cancer compound CI‐994 was studied in C26 murine colon tumor and HCT‐8 human colon adenocarcinoma cells. Treatment of either cell …
Number of citations: 17 onlinelibrary.wiley.com
HM El-Beltagi, ACM Martens, A Hagenbeek - Leukemia, 2000 - nature.com
Figure 1 The survival curves of rats injected with BNML/Dauno-R, BNML-CP-R, BNML-Ara-CR or the parental line BNML/P that received treatment with acetyldinaline at 11.85 mg/kg/…
Number of citations: 3 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.